BenchChemオンラインストアへようこそ!

(1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester

Human leukocyte elastase Serine protease inhibition Trifluoromethyl ketone warhead

(1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester (CAS 219834-66-9, synonym: 3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone) is a Boc-protected amino trifluoromethyl ketone derived from valine. This compound serves as a specialized peptidomimetic building block that introduces the electrophilic trifluoromethyl ketone warhead essential for potent, reversible inhibition of serine proteases, most notably human leukocyte elastase (HLE).

Molecular Formula C11H18F3NO3
Molecular Weight 269.26 g/mol
Cat. No. B13540338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester
Molecular FormulaC11H18F3NO3
Molecular Weight269.26 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)C(F)(F)F)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H18F3NO3/c1-6(2)7(8(16)11(12,13)14)15-9(17)18-10(3,4)5/h6-7H,1-5H3,(H,15,17)
InChIKeyKYTKVLLJAXHCTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester (CAS 219834-66-9): A Critical Chiral Building Block for Serine Protease Inhibitor Programs


(1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester (CAS 219834-66-9, synonym: 3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone) is a Boc-protected amino trifluoromethyl ketone derived from valine . This compound serves as a specialized peptidomimetic building block that introduces the electrophilic trifluoromethyl ketone warhead essential for potent, reversible inhibition of serine proteases, most notably human leukocyte elastase (HLE) [1]. Its commercial availability at >95% purity enables direct incorporation into inhibitor pharmacophores without requiring custom synthesis of the trifluoromethyl ketone moiety.

Why Generic Substitution Fails for (1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester: Evidence of Unmatched P1-Pocket Complementarity


The trifluoromethyl ketone derived from valine is uniquely preferred at the P1 position for human leukocyte elastase (HLE) inhibition; replacement with the corresponding glycine, alanine, α,α-dimethylglycine, or phenylalanine analogues results in complete loss of inhibitory activity [1]. This strict structural requirement means that procurement of the valine-based building block is non-negotiable for medicinal chemistry programs targeting HLE. Substituting a different amino acid-derived trifluoromethyl ketone, a different protecting group, or an alternative electrophilic warhead (e.g., aldehyde, methyl ester) will not yield active inhibitors and will waste synthetic resources on inactive compounds.

Quantitative Differentiation Guide: (1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester vs. Closest Analogs


P1 Residue Specificity in Human Leukocyte Elastase Inhibition: Valine-CF3 vs. Glycine, Alanine, and Phenylalanine Analogues

In a systematic structure–activity relationship study of tripeptide trifluoromethyl ketones, valine at the P1 position was the only residue that conferred inhibitory activity against human leukocyte elastase (HLE). The corresponding glycine, alanine, α,α-dimethylglycine, and phenylalanine analogues were all inactive [1]. This demonstrates that the isopropyl side chain of valine is a strict requirement for P1-pocket occupancy and that generic substitution with other amino acid-derived trifluoromethyl ketone building blocks will fail to produce active inhibitors.

Human leukocyte elastase Serine protease inhibition Trifluoromethyl ketone warhead

Solid-Phase Synthesis Compatibility: N-Boc vs. N-Fmoc Protected Trifluoromethyl Ketone Building Blocks

A solid-phase methodology for peptidyl trifluoromethyl ketone synthesis was established using racemic N-Boc trifluoromethyl ketones (including the valine-derived building block) in 22–50% overall yield for the ketone intermediate stage [1]. The chemistry was demonstrated to be compatible with both N-Boc- and N-Fmoc-protected amino acid precursors, with the overall process delivering final purified peptidyl trifluoromethyl ketones in 15–40% yield [1]. This establishes a benchmark for synthetic throughput that can be directly compared when evaluating alternative building block sourcing strategies.

Solid-phase peptide synthesis Trifluoromethyl ketone Protecting group strategy

Commercial Purity Benchmark and Physical Form: Crystalline Solid Facilitating Accurate Weighing and Formulation

The compound is commercially supplied as a crystalline solid with a melting point of 48–49 °C and a specified purity of ≥95% [1]. This physical form contrasts with many structurally related trifluoromethyl ketone intermediates that are oils or low-melting solids, which can complicate accurate weighing, formulation, and long-term storage. The crystalline nature facilitates precise stoichiometric control in subsequent coupling reactions.

Chemical procurement Purity specification Building block handling

High-Impact Application Scenarios for (1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester


Medicinal Chemistry: Synthesis of P1-Valine Trifluoromethyl Ketone-Based HLE Inhibitors

This building block is the direct precursor for incorporating the essential valine-derived trifluoromethyl ketone warhead at the P1 position of peptidyl and peptidomimetic human leukocyte elastase (HLE) inhibitors. As demonstrated by Skiles et al. (1992), only the valine-CF3 motif yields active inhibitors; glycine, alanine, and phenylalanine analogues are inactive [1]. The Boc protecting group allows standard peptide coupling at the amino terminus after deprotection, enabling modular assembly of diverse inhibitor libraries.

Solid-Phase Combinatorial Library Synthesis of Serine Protease Inhibitors

The compound is compatible with solid-phase synthetic methodologies that produce peptidyl trifluoromethyl ketones in 15–40% overall yield [2]. The Boc group is orthogonal to Fmoc chemistry, allowing its use in Boc/Bzl solid-phase peptide synthesis (SPPS) strategies. This enables high-throughput parallel synthesis of focused libraries targeting elastase, chymotrypsin, and CMV protease, where the valine-CF3 moiety serves as a conserved pharmacophore.

Process Chemistry: Scalable Synthesis of Clinical Candidate Intermediates

The crystalline solid form (mp 48–49 °C) and defined purity (≥95%) make this compound suitable for kilogram-scale campaigns where accurate mass balance and impurity profiling are critical for regulatory compliance. Its use as a pre-formed trifluoromethyl ketone building block eliminates the need for late-stage oxidation steps that can generate hazardous byproducts and reduce overall yield in process-scale syntheses.

Quote Request

Request a Quote for (1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.